molecular formula C27H39Br2N3O2 B12058807 BW373U86 dihydrobromide

BW373U86 dihydrobromide

Cat. No.: B12058807
M. Wt: 597.4 g/mol
InChI Key: ABMNQBWHHIYHEV-PKENUSFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BW373U86 dihydrobromide is a synthetic organic compound known for its potent and selective agonist activity at the δ-opioid receptor. This compound has been extensively studied for its analgesic and antidepressant effects in animal models . It is also known to protect heart muscle cells from apoptosis under ischemic conditions .

Chemical Reactions Analysis

BW373U86 dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BW373U86 dihydrobromide has several scientific research applications:

Comparison with Similar Compounds

BW373U86 dihydrobromide is unique due to its high selectivity and potency for the δ-opioid receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.

Properties

Molecular Formula

C27H39Br2N3O2

Molecular Weight

597.4 g/mol

IUPAC Name

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide

InChI

InChI=1S/C27H37N3O2.2BrH/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3;;/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3;2*1H/t20-,21+,26-;;/m1../s1

InChI Key

ABMNQBWHHIYHEV-PKENUSFYSA-N

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C.Br.Br

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C.Br.Br

Origin of Product

United States

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